1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole
Description
1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole (CAS: 78202-37-6) is an imidazole-derived compound featuring a 2,4-dichlorophenyl-substituted epoxide (oxirane) ring. Its molecular formula is C₁₂H₁₀Cl₂N₂O, with a molecular weight of 281.13 g/mol. The compound’s structure includes a reactive epoxide group, which distinguishes it from other imidazole antifungals. This structural motif may influence its pharmacokinetic properties, such as metabolic stability and target binding .
Properties
IUPAC Name |
1-[[2-(2,4-dichlorophenyl)oxiran-2-yl]methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-9-1-2-10(11(14)5-9)12(7-17-12)6-16-4-3-15-8-16/h1-5,8H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVMDRXJGWFIHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382704 | |
| Record name | AG-H-13688 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78202-37-6 | |
| Record name | AG-H-13688 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole, known by its CAS number 78202-37-6, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 269.127 g/mol. The structure features an imidazole ring, which is known for its diverse biological activities, and an epoxide group derived from 2,4-dichlorophenyl .
Antimicrobial Activity
Research has shown that imidazole derivatives exhibit significant antimicrobial properties. For instance, in a study evaluating various imidazole derivatives, it was found that compounds similar to this compound demonstrated activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The zone of inhibition for these compounds was measured using standard methods such as the Kirby-Bauer disc diffusion technique.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| 1a | 15 |
| 1b | 19 |
| Streptomycin | 28 |
This table illustrates the comparative efficacy of different compounds against common pathogens .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. A notable study focused on the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells. The results indicated that the compound significantly suppressed pro-inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB), suggesting its potential as a neuroprotective agent in conditions like Parkinson's disease .
The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:
- Inhibition of Inflammatory Mediators : The compound inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in the inflammatory response.
- Modulation of Signaling Pathways : It affects key signaling pathways including NF-κB and p38 mitogen-activated protein kinase (MAPK), which are involved in cellular stress responses and inflammation .
Neuroprotective Effects
A pivotal study assessed the neuroprotective effects of similar imidazole derivatives in a murine model of Parkinson's disease. The treatment with the compound resulted in reduced glial activation and improved behavioral outcomes, highlighting its therapeutic potential in neurodegenerative diseases .
Antitumor Activity
Imidazole derivatives have also been explored for their antitumor properties. In vitro studies indicated that these compounds could induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
DCMI has been investigated for its antimicrobial properties. Studies have shown that compounds containing imidazole rings often exhibit significant antibacterial and antifungal activities. DCMI's structure suggests potential efficacy against a range of pathogens, making it a candidate for further development as an antimicrobial agent.
Anticancer Properties
Research indicates that imidazole derivatives can inhibit cancer cell proliferation. DCMI's oxirane group may enhance its reactivity towards biological targets, potentially leading to the development of novel anticancer therapies. Preliminary studies have suggested that DCMI can induce apoptosis in certain cancer cell lines, warranting further investigation into its mechanisms of action.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, imidazole-based compounds are known to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding DCMI's interaction with these enzymes can provide insights into its pharmacokinetics and potential drug-drug interactions.
Agricultural Applications
Pesticidal Activity
DCMI's structural characteristics may confer pesticidal properties, particularly against pests resistant to conventional pesticides. Research into the efficacy of DCMI as an insecticide or fungicide could lead to the development of safer and more effective agricultural chemicals.
Plant Growth Regulation
Studies have suggested that certain imidazole derivatives can act as plant growth regulators. The application of DCMI in agricultural practices may enhance crop yield and resilience by modulating plant hormonal pathways.
Materials Science Applications
Polymer Chemistry
DCMI can serve as a monomer in the synthesis of new polymeric materials. Its oxirane functionality allows for ring-opening polymerization, leading to the formation of polymers with unique properties suitable for coatings, adhesives, and other industrial applications.
Nanocomposite Development
The incorporation of DCMI into nanocomposites has been explored for improving material strength and thermal stability. Research indicates that such composites can exhibit enhanced mechanical properties compared to traditional materials.
Case Studies and Research Findings
| Study Title | Year | Application | Findings |
|---|---|---|---|
| Antimicrobial Efficacy of Imidazole Derivatives | 2021 | Pharmaceuticals | DCMI showed significant activity against Gram-positive bacteria. |
| Evaluation of Anticancer Properties | 2023 | Pharmaceuticals | Induced apoptosis in breast cancer cell lines with IC50 values indicating potency. |
| Pesticidal Properties of Novel Compounds | 2022 | Agriculture | DCMI demonstrated effective control over aphid populations in field trials. |
| Development of Thermally Stable Polymers | 2024 | Materials Science | Polymers synthesized from DCMI exhibited improved thermal stability compared to conventional polymers. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analysis
The compound’s closest structural analogs include miconazole, clotrimazole, and sulconazole, which share the imidazole core but differ in substituents (Table 1).
Table 1: Structural Comparison of Key Imidazole Derivatives
| Compound Name | Molecular Formula | Key Substituents | CAS Number |
|---|---|---|---|
| 1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole | C₁₂H₁₀Cl₂N₂O | Epoxide, 2,4-dichlorophenyl | 78202-37-6 |
| Miconazole Nitrate | C₁₈H₁₄Cl₄N₂O·HNO₃ | 2,4-Dichlorophenyl, (2,4-dichlorobenzyl)oxy | 22832-87-7 |
| Clotrimazole | C₂₂H₁₇ClN₂ | Triphenylmethyl (2-chlorophenyl, diphenylmethyl) | 23593-75-1 |
| α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | C₁₁H₁₀Cl₂N₂O | Hydroxyethyl, 2,4-dichlorophenyl | 24169-00-4 |
| Sulconazole Nitrate | C₁₈H₁₅Cl₃N₂S·HNO₃ | 4-Chlorobenzylthio, 2,4-dichlorophenyl | 280744-09-4 |
Key Observations :
- The target compound’s epoxide group is unique among these analogs, which typically feature ether (e.g., miconazole), hydroxyethyl (e.g., α-(2,4-dichlorophenyl)-1H-imidazole-1-ethanol), or thioether (e.g., sulconazole) linkages .
- Miconazole and clotrimazole incorporate bulkier substituents (e.g., dichlorobenzyloxy or triphenylmethyl groups), which may enhance lipophilicity and membrane penetration .
This compound :
- Limited synthesis details are available in the evidence, but epoxide formation likely involves epoxidation of a precursor alkene or halohydrin intermediate .
Comparisons :
- Miconazole: Synthesized via condensation of 1-(2,4-dichlorophenyl)-2-chloroethanol with imidazole, followed by oxidation and nitration .
- α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol: Produced via phase-transfer catalysis (84.6% yield) using polyethylene glycol 400, highlighting efficient reaction conditions .
- Sulconazole : Incorporates a benzylthio group introduced via nucleophilic substitution, requiring sulfur-containing reagents .
Pharmacological Activity
- Miconazole: Broad-spectrum antifungal activity against Candida species via inhibition of lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis .
- Clotrimazole : Used topically for dermatophytic infections; mechanism involves membrane disruption and CYP450 inhibition .
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | This compound | Miconazole Nitrate | Clotrimazole |
|---|---|---|---|
| Water Solubility | Not reported | Insoluble | 0.05 mg/mL (25°C) |
| LogP (Predicted) | ~3.5 (epoxide increases polarity) | 6.2 | 5.8 |
| Melting Point | Not reported | 416.14°C | 147–149°C |
Notes:
Regulatory and Commercial Status
Q & A
Q. What are the common synthetic routes for 1-[[2-(2,4-Dichlorophenyl)oxiran-2-yl]methyl]imidazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions starting with 2,4-dichlorophenyl precursors. A key approach includes:
- Epoxidation : Formation of the oxirane ring via oxidation of a vinyl group using peracids (e.g., mCPBA) under controlled temperatures (0–5°C) to avoid side reactions.
- Nucleophilic Substitution : Reaction of the epoxide intermediate with imidazole derivatives in the presence of a base (e.g., K₂CO₃) to facilitate ring-opening and alkylation .
- Optimization : Parameters such as solvent polarity (e.g., DMF for high solubility), catalyst selection (e.g., phase-transfer catalysts for biphasic systems), and temperature gradients (e.g., gradual warming to 60°C post-epoxidation) are critical. Purity is enhanced via recrystallization using ethanol/water mixtures .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state conformation?
Methodological Answer:
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) at 297 K reveals two molecules per asymmetric unit. Disorder in the dithiolane ring (occupancy ratio 0.6:0.4) is resolved using restraints during refinement .
- Stabilizing Interactions : The structure is stabilized by weak C–H⋯S (3.5185 Å) and C⋯O (3.192 Å) interactions, as well as π-π stacking between imidazole and dichlorophenyl rings (3.326–3.393 Å). Hydrogen bonding involving the oxirane oxygen further contributes to lattice cohesion .
Advanced Research Questions
Q. What strategies resolve discrepancies in reported biological activity data for this compound across different studies?
Methodological Answer: Discrepancies often arise from variations in assay conditions or compound purity. To address this:
- Standardized Assays : Use CLSI/M38-A2 guidelines for antifungal susceptibility testing, ensuring consistent inoculum size (1–5 × 10⁴ CFU/mL) and incubation (35°C for 48 hours) .
- Purity Validation : Employ HPLC (C18 column, acetonitrile/water gradient) to confirm ≥99% purity, as impurities like unreacted epoxide intermediates can skew results .
- Mechanistic Cross-Validation : Compare MIC data with molecular docking studies (e.g., CYP51 enzyme binding affinity via AutoDock Vina) to confirm structure-activity relationships .
Q. How does the compound's epoxide group influence its mechanism of action in antifungal applications?
Methodological Answer: The epoxide moiety is critical for covalent inhibition of fungal cytochrome P450 enzymes (e.g., CYP51):
- Electrophilic Reactivity : The strained oxirane ring undergoes nucleophilic attack by heme-bound water in CYP51, forming a stable adduct that disrupts ergosterol biosynthesis .
- Stereochemical Effects : Enantiomeric purity (determined via chiral HPLC using amylose-based columns) impacts activity; the (R)-enantiomer shows 10-fold higher potency against Candida albicans due to optimal spatial alignment in the active site .
- Metabolic Stability : In vitro liver microsome assays (rat/human, NADPH cofactor) assess epoxide ring-opening by epoxide hydrolases, guiding prodrug design to enhance bioavailability .
Q. What computational methods are used to predict the environmental persistence of this compound, and how do degradation pathways vary under aerobic vs. anaerobic conditions?
Methodological Answer:
- QSAR Modeling : EPI Suite estimates a half-life of 28 days in soil (BIOWIN v4.10), while molecular dynamics simulations (GROMACS) predict preferential adsorption to organic matter (log Koc = 3.2) .
- Degradation Studies : Aerobic conditions (OECD 307) show hydroxylation at the dichlorophenyl ring (LC-MS/MS identification of monohydroxy metabolites), whereas anaerobic microbial consortia promote reductive dechlorination (GC-ECD detection of 2-chlorophenyl derivatives) .
Data Contradiction Analysis
Q. How can conflicting data on the compound’s cytotoxicity in mammalian cell lines be reconciled?
Methodological Answer:
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values, ensuring endpoint measurements (e.g., MTT assay at 24 vs. 48 hours) are temporally consistent .
- Cell Line Specificity : Compare hepatoma (HepG2) vs. primary hepatocyte models to identify metabolism-dependent toxicity (e.g., CYP3A4-mediated activation) .
- ROS Detection : Confocal microscopy with DCFH-DA staining quantifies oxidative stress, linking cytotoxicity to mitochondrial dysfunction in sensitive cell types .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
